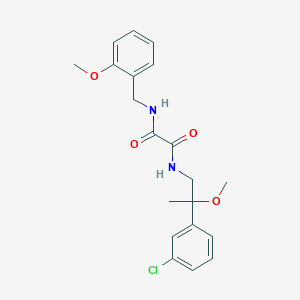![molecular formula C21H16ClN3O2 B3010154 4-chloro-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899984-69-1](/img/structure/B3010154.png)
4-chloro-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quantum Mechanical and Spectroscopic Analysis
The first paper provides a comprehensive quantum mechanical and spectroscopic analysis of a pyrazoline derivative closely related to the compound . The study utilizes Gaussian 09 software to investigate the electronic, NMR, vibrational, and structural properties of the compound. The PED (potential energy distribution) of normal mode vibrations is reported using the VEDA 4 program. Additionally, the paper details the chemical shifts of the compound's (1)H and (13)C NMR spectra, calculated at the B3LYP level of theory with a 6-311++G(2d,2p) basis set. The electronic properties, including HOMO and LUMO energies and the electronic spectrum, are studied using a time-dependent (TD-DFT) approach. Furthermore, NBO analysis and MEP (molecular electrostatic potential) surface mapping are calculated to provide insight into the compound's electronic structure .
Synthesis and Structural Analysis
The second paper discusses the synthesis and characterization of a compound that shares a similar structural motif with the target molecule, specifically the presence of a 4-chlorophenyl group and a pyrazole ring. The compound is characterized by single-crystal X-ray diffraction, revealing a planar benzene ring system with specific dihedral angles between the benzene and pyrazole rings. The molecular structure is optimized using density functional theory (DFT) at the B3LYP/6-31G(d,p) level, and the results are consistent with experimental data. The luminescent properties of the compound are also investigated, which could be relevant for understanding the photophysical behavior of the target molecule .
Physical and Chemical Properties Analysis
While the provided papers do not directly analyze the physical and chemical properties of "4-chloro-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol," they offer valuable insights into related compounds. The synthesis methods, structural characterizations, and theoretical studies presented can serve as a foundation for predicting the behavior of the target compound. The luminescent properties and molecular structure analyses suggest that the target compound may exhibit similar characteristics, such as planarity and specific dihedral angles that could influence its reactivity and interaction with light .
Chemical Reactions Analysis
Neither paper directly addresses the chemical reactions of the target compound. However, the detailed theoretical studies and characterizations of related compounds provide a basis for hypothesizing potential reactivity patterns. The electronic structure information, such as HOMO-LUMO gaps and MEP surface mapping, can be used to predict sites of electrophilic and nucleophilic attack, which are crucial for understanding the compound's reactivity in various chemical reactions .
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound has been involved in studies concerning the synthesis of heterocyclic systems like pyrazolo[5,1-c][1,2,4]triazines, where its derivatives have been synthesized for their unique properties. These studies often involve investigating the effects of substituents attached to phenolic rings on cyclization reactions (Nițu, Bercean, Badea, Creanga, & Csunderlik, 2008).
Antimicrobial and Antifungal Activity
- Some derivatives of this compound have demonstrated significant antifungal abilities, as evidenced by studies on compounds like 5-chloro-2-(2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)phenol, which have shown effectiveness against phytopathogenic fungi (Zhang, Peng, Wang, Wang, & Zhang, 2016).
- Spiro derivatives of dihydropyrazolo[1,5-c][1,3]benzoxazines, related to the compound , have been synthesized and evaluated for their antimicrobial, anti-inflammatory, and antioxidant activities, showing potential in these areas (Mandzyuk, Matiychuk, Chaban, Bodnarchuk, Julia E. Matiychuk, & Obushak, 2020).
Anticancer Potential
- Studies have also explored the anticancer potential of related compounds. For instance, pyrazolo[1,5-c][1,3]benzoxazines containing a thiazolidin-4-one fragment have been synthesized and evaluated for antitumor and anti-inflammatory activities, showcasing their potential in cancer research (Horishny, Mandzyuk, Lytvyn, Bodnarchuk, Matiychuk, & Obushak, 2020).
Molecular Docking Studies
- Molecular docking studies have been conducted on similar compounds, investigating their interactions with biological targets and potential roles in treating diseases like breast cancer (Abd El Ghani, Elmorsy, & Ibrahim, 2022).
Mécanisme D'action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown to inhibit cdk2, leading to alterations in cell cycle progression . This inhibition could potentially result in the induction of apoptosis within cells .
Biochemical Pathways
Compounds with similar structures have been shown to affect the cell cycle progression by inhibiting cdk2 . This inhibition can lead to apoptosis, a form of programmed cell death .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . For instance, they have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .
Propriétés
IUPAC Name |
4-chloro-2-(5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c22-13-8-9-19(26)15(11-13)17-12-18-14-5-1-2-7-20(14)27-21(25(18)24-17)16-6-3-4-10-23-16/h1-11,18,21,26H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAVQKQEZPAXGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=C(C=CC(=C4)Cl)O)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Cyclohexen-1-yl)ethylamino]-4-(2,4-dimethylanilino)-4-oxobutanoic acid](/img/structure/B3010071.png)
![5-[(E)-2-[5-(2-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B3010073.png)
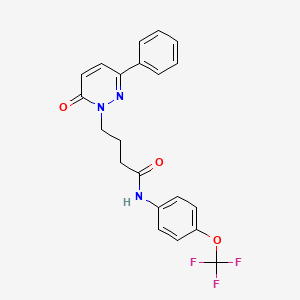

![3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3010078.png)
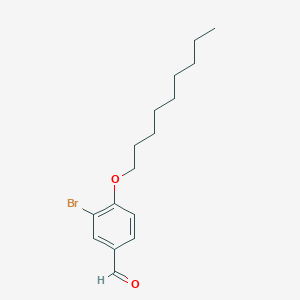
![2-methyl-6-(2-methylpropyl)-5-thioxo-2,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B3010082.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione](/img/structure/B3010083.png)

![1-(4-chlorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}cyclopentane-1-carboxamide](/img/structure/B3010085.png)
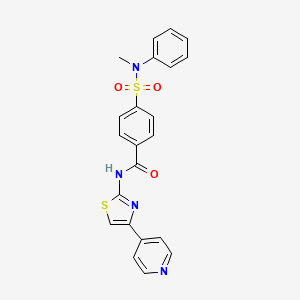
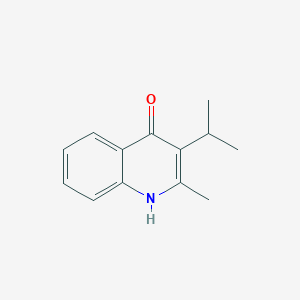
![methyl 2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B3010092.png)
